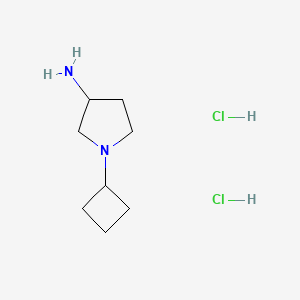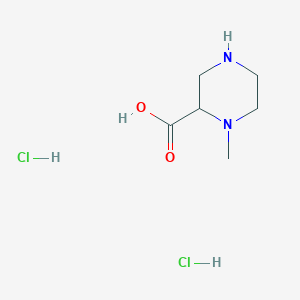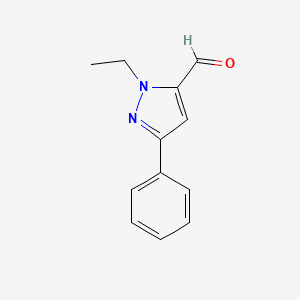
1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde
Overview
Description
“1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of biologically active triazole and pyrazole compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde serves as a precursor in the synthesis of various pyrazole derivatives, illustrating its versatility in organic synthesis. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates through reactions with 5-amino-3-methyl-1-phenyl-1H-pyrazole and various aromatic aldehydes. These compounds were characterized using spectroscopic techniques, highlighting the compound's role in generating new molecular structures for potential applications in medicinal chemistry and material science (Maqbool et al., 2013).
Antimicrobial and Antioxidant Activities
The compound has also been integrated into the synthesis of quinolinyl chalcones containing a pyrazole group, which demonstrated promising antimicrobial properties against bacterial and fungal strains. This suggests its potential in developing new antimicrobial agents. Additionally, the methoxy substituted compounds in this study showed moderate antioxidant activity, indicating the compound's utility in creating molecules with desired biological properties (Prasath et al., 2015).
Crystal Structure Analysis
The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde, was analyzed, revealing details about its molecular configuration and interactions. Such studies are crucial for understanding the physical characteristics of new compounds and their potential applications in material science and drug design (Xu & Shi, 2011).
Development of Antimicrobial Agents
Further demonstrating its application in medicinal chemistry, derivatives of 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde have been synthesized and shown to possess a broad spectrum of antimicrobial activities. These findings underscore the potential of this compound in the synthesis of new therapeutic agents targeting resistant microbial strains (Bhat et al., 2016).
Interaction with Biological Macromolecules
The interaction of synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, against various microorganisms was studied, showing the compound's relevance in creating biologically active materials. These interactions provide insights into the design of compounds with specific biological functions, such as antimicrobial or antifungal activities (Hamed et al., 2020).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . These compounds have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde” and other pyrazole compounds could have potential future applications in these areas.
properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-11(9-15)8-12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGOMJVRYNYWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



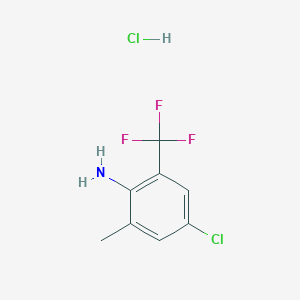
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
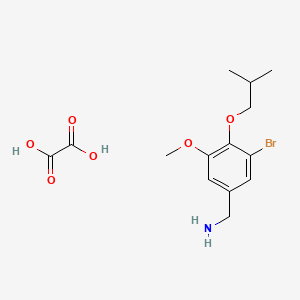
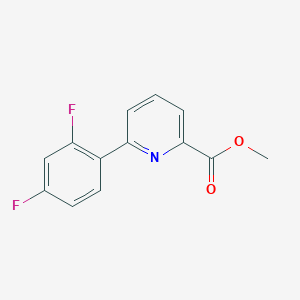
![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)
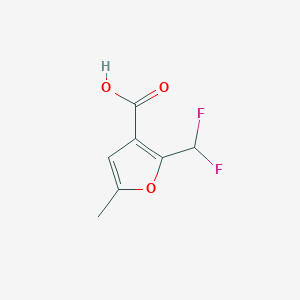

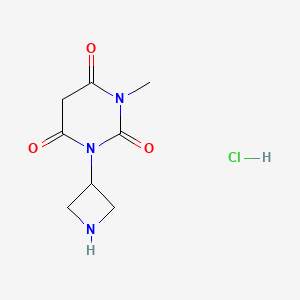
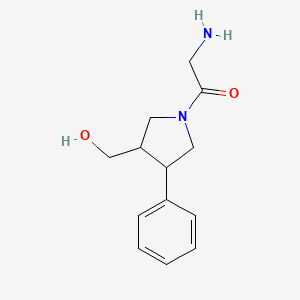

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
